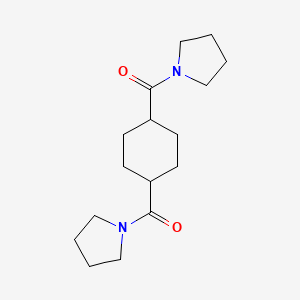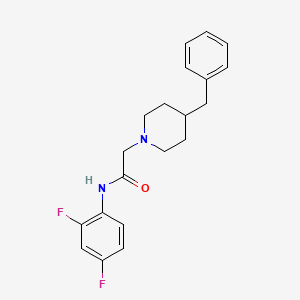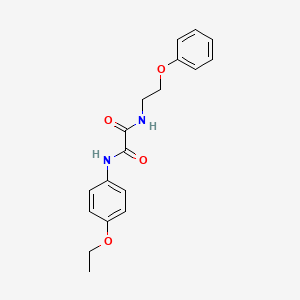
1,1'-(1,4-cyclohexanediyldicarbonyl)dipyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-(1,4-cyclohexanediyldicarbonyl)dipyrrolidine, also known as CDIP, is a molecule that has gained significant attention in scientific research due to its potential applications in various fields. CDIP is a symmetrical molecule that consists of two pyrrolidine rings connected by a cyclohexane moiety.
Mécanisme D'action
The mechanism of action of 1,1'-(1,4-cyclohexanediyldicarbonyl)dipyrrolidine is not fully understood, but it is believed to interact with biological molecules through hydrogen bonding and π-π stacking interactions. This compound has been shown to bind to DNA and RNA, as well as proteins such as albumin and lysozyme.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anticancer activity. This compound has been shown to scavenge free radicals and protect cells from oxidative stress. This compound has also been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
1,1'-(1,4-cyclohexanediyldicarbonyl)dipyrrolidine has several advantages for lab experiments, including its ease of synthesis and high purity. This compound is also stable under a wide range of conditions and can be stored for long periods without degradation. However, this compound has some limitations, including its low solubility in water and limited availability in large quantities.
Orientations Futures
There are several future directions for the study of 1,1'-(1,4-cyclohexanediyldicarbonyl)dipyrrolidine. One potential direction is the development of this compound-based materials for use in organic electronics and other applications. Another potential direction is the investigation of this compound as a potential therapeutic agent for the treatment of various diseases, including cancer and inflammation. Furthermore, the development of new synthesis methods for this compound and its derivatives could lead to the discovery of new applications and potential therapeutic agents.
Conclusion
In summary, this compound is a molecule that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been studied for its potential as a building block for semiconducting polymers, a chiral ligand for asymmetric reactions, and a drug delivery vehicle. This compound has various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anticancer activity. This compound has several advantages for lab experiments, including its ease of synthesis and high purity, but also has some limitations, including its low solubility in water and limited availability in large quantities. There are several future directions for the study of this compound, including the development of this compound-based materials and the investigation of this compound as a potential therapeutic agent.
Méthodes De Synthèse
The synthesis of 1,1'-(1,4-cyclohexanediyldicarbonyl)dipyrrolidine involves the reaction between 1,4-cyclohexanedione and two equivalents of pyrrolidine in the presence of a catalyst. The reaction proceeds through a Michael addition mechanism and results in the formation of this compound as a white solid. The purity of the product can be improved through recrystallization or column chromatography.
Applications De Recherche Scientifique
1,1'-(1,4-cyclohexanediyldicarbonyl)dipyrrolidine has been studied for its potential applications in various fields, including organic electronics, chiral catalysis, and drug discovery. In organic electronics, this compound has been used as a building block for the synthesis of semiconducting polymers. In chiral catalysis, this compound has been used as a chiral ligand for asymmetric reactions. In drug discovery, this compound has been investigated for its potential as a drug delivery vehicle.
Propriétés
IUPAC Name |
[4-(pyrrolidine-1-carbonyl)cyclohexyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c19-15(17-9-1-2-10-17)13-5-7-14(8-6-13)16(20)18-11-3-4-12-18/h13-14H,1-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDWORNWTVJLBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCC(CC2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5226509.png)
![ethyl 4-(2-methoxyethyl)-1-{[4-(methylthio)phenyl]acetyl}-4-piperidinecarboxylate](/img/structure/B5226511.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-N-cyclohexyl-3-methoxybenzamide](/img/structure/B5226519.png)
![2-(4-nitrophenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5226533.png)


![1,3-benzodioxol-5-yl[4-(methylthio)benzyl]amine](/img/structure/B5226566.png)
![3,4-dimethoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5226571.png)


![ethyl 5-ethyl-2-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5226603.png)


